3-Methoxy-4'-methylbenzophenone

Description

BenchChem offers high-quality 3-Methoxy-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

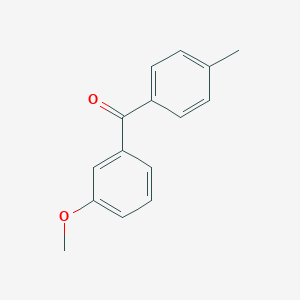

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQIJMIURWFUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231825 | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-37-4 | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-4'-methylbenzophenone (CAS No. 82520-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4'-methylbenzophenone is an aromatic ketone derivative. Benzophenones, as a class of compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-4'-methylbenzophenone, a detailed experimental protocol for its synthesis, and generalized procedures for its potential biological and photochemical evaluation.

Chemical and Physical Properties

The fundamental properties of 3-Methoxy-4'-methylbenzophenone are summarized below.

| Property | Value | Reference |

| CAS Number | 82520-37-4 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Appearance | Viscous Yellow Oil | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Methoxy-4'-methylbenzophenone.

| Spectroscopy | Data | Reference |

| Infrared (IR) | 1690 cm⁻¹ (C=O) | [1] |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [1] |

Experimental Protocols

Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation

A common and effective method for the synthesis of 3-Methoxy-4'-methylbenzophenone is the Friedel-Crafts acylation of toluene with m-anisoyl chloride.[1]

Materials:

-

m-Anisoyl chloride

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml), a solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml) is added dropwise.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is then carefully poured into 200 ml of a 1:1 (v/v) mixture of ice and 37% hydrochloric acid.

-

The organic and aqueous phases are separated.

-

The organic phase is collected and dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield 3-Methoxy-4'-methylbenzophenone.[1]

Generalized Protocol for In Vitro Cytotoxicity Assay

To assess the potential cytotoxic effects of 3-Methoxy-4'-methylbenzophenone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This is a generalized protocol and would require optimization for specific cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

3-Methoxy-4'-methylbenzophenone

-

Dimethyl sulfoxide (DMSO)

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of 3-Methoxy-4'-methylbenzophenone in DMSO and dilute it with the culture medium to various concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

References

- 1. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]

- 2. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

3-Methoxy-4'-methylbenzophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4'-methylbenzophenone is an aromatic ketone with the chemical formula C₁₅H₁₄O₂. This document provides a detailed overview of its chemical and physical properties, spectral data, and a comprehensive experimental protocol for its synthesis. The information is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug discovery. While direct biological activities of this compound are not extensively documented, its structural similarity to other benzophenone derivatives suggests potential applications that warrant further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-4'-methylbenzophenone is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | (3-methoxyphenyl)(4-methylphenyl)methanone | |

| Synonyms | 3-Methoxy-4'-methylbenzophenone, (3-methoxyphenyl)(p-tolyl)methanone | [1] |

| CAS Number | 82520-37-4 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Viscous Yellow Oil | |

| Melting Point | 48.1-49.0 °C | |

| Boiling Point | 145-150 °C at 0.6 mmHg | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

Spectral Data

The following tables summarize the key spectral data for 3-Methoxy-4'-methylbenzophenone, which are crucial for its identification and structural elucidation.

¹H-NMR (CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.44 | s | 3H | -CH₃ |

| 3.86 | s | 3H | -OCH₃ |

| 7.08-7.18 | m | 1H | Aromatic CH |

| 7.20-7.40 | m | 5H | Aromatic CH |

| 7.73 | d, J=8.4 Hz | 2H | Aromatic CH |

IR (Nujol) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 1690 | C=O (carbonyl) |

¹³C-NMR & Mass Spectrometry

Further spectral data, including ¹³C-NMR and Mass Spectrometry (GC-MS), are available for a compound identified as 3-Methyl-4'-methoxybenzophenone, which corresponds to the same chemical structure.[2] Researchers are encouraged to consult specialized spectral databases for detailed spectra.

Experimental Protocols

Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation [1]

This protocol details the synthesis of 3-Methoxy-4'-methylbenzophenone from m-anisoyl chloride and toluene.

Materials:

-

m-Anisoyl chloride (12.0 g)

-

Toluene (1 equivalent)

-

Aluminum chloride (AlCl₃) (1.1 equivalents)

-

Dichloromethane (CH₂Cl₂) (50 ml total)

-

Ice

-

37% Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of AlCl₃ (1.1 equivalents) in CH₂Cl₂ (40 ml) is prepared.

-

A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in CH₂Cl₂ (10 ml) is added dropwise to the AlCl₃ suspension.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is then poured into 200 ml of an ice-HCl (37% by weight) mixture (1/1 v/v).

-

The organic and aqueous phases are separated.

-

The organic phase is dehydrated with sodium sulfate.

-

The mixture is filtered, and the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.

Yield: Quantitative[1]

Characterization:

-

IR (nujol): 1690 cm⁻¹ (C=O)[1]

-

¹H-NMR (CDCl₃): δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)[1]

-

Elemental Analysis (Calculated for C₁₅H₁₄O₂): C, 79.62%; H, 6.24%[1]

-

Elemental Analysis (Found): C, 79.53%; H, 6.22%[1]

Visualizations

Synthesis Workflow of 3-Methoxy-4'-methylbenzophenone

The following diagram illustrates the experimental workflow for the synthesis of 3-Methoxy-4'-methylbenzophenone.

References

Technical Guide: 3-Methoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-4'-methylbenzophenone, including its physicochemical properties, detailed synthesis protocols, and characterization data.

Core Data Summary

The following table summarizes the key quantitative data for 3-Methoxy-4'-methylbenzophenone.

| Property | Value | Reference |

| Molecular Weight | 226.27 g/mol | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| CAS Number | 82520-37-4 | [1] |

| Elemental Analysis (Calculated) | C, 79.62%; H, 6.24% | [2] |

| Elemental Analysis (Found) | C, 79.53%; H, 6.22% | [2] |

| Infrared (IR) Spectrum (Nujol) | 1690 cm⁻¹ (C=O) | [2] |

| ¹H-NMR (CDCl₃) δ (ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [2] |

Experimental Protocols

Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation[2]

This protocol details the synthesis of 3-Methoxy-4'-methylbenzophenone using a Friedel-Crafts acylation reaction.

Materials:

-

3-Methoxybenzoyl chloride

-

Toluene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 37%

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a suspension of aluminum chloride (1.1 equivalents) in 40 ml of dichloromethane.

-

Addition of Reactants: Prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 ml of dichloromethane. Add this solution dropwise to the aluminum chloride suspension.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours.

-

Quenching: Pour the reaction mixture into 200 ml of an ice-cold 1:1 (v/v) mixture of ice and 37% hydrochloric acid.

-

Extraction: Separate the organic and aqueous phases.

-

Drying: Dehydrate the organic phase with sodium sulfate.

-

Solvent Removal: Filter the mixture and evaporate the organic solvent to obtain 4-methyl-3'-methoxybenzophenone. The reported yield is quantitative.

Characterization Methods

-

Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy to identify the carbonyl (C=O) functional group.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the structure of the synthesized compound by analyzing the chemical shifts and splitting patterns of the protons.[2]

-

Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H) of the product, which should correspond to the calculated values for C₁₅H₁₄O₂.[2]

Visualizations

Caption: Synthesis workflow for 3-Methoxy-4'-methylbenzophenone.

Caption: Properties and analysis of 3-Methoxy-4'-methylbenzophenone.

References

3-Methoxy-4'-methylbenzophenone synthesis pathways

An In-depth Technical Guide on the Synthesis of 3-Methoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Methoxy-4'-methylbenzophenone, a valuable intermediate in various chemical and pharmaceutical applications. The document details established methods, including Friedel-Crafts acylation and Grignard reactions, presenting quantitative data, experimental protocols, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of 3-Methoxy-4'-methylbenzophenone can be achieved through several established organic chemistry reactions. The most prominent methods are Friedel-Crafts acylation and synthesis via a Grignard reagent. A modern alternative involves the Suzuki coupling reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1][2] In this pathway, an acyl group is introduced to an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of 3-Methoxy-4'-methylbenzophenone, this typically involves the reaction of 3-methoxybenzoyl chloride with toluene, catalyzed by aluminum chloride (AlCl₃).[3][4]

Reaction Scheme:

3-Methoxybenzoyl Chloride + Toluene --(AlCl₃)--> 3-Methoxy-4'-methylbenzophenone

The acylium ion generated from 3-methoxybenzoyl chloride and aluminum chloride acts as the electrophile, which then attacks the electron-rich toluene ring.

Grignard Reaction

The Grignard reaction provides a versatile method for forming carbon-carbon bonds.[5][6] In the context of synthesizing 3-Methoxy-4'-methylbenzophenone, a Grignard reagent, such as 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium), can react with a 3-methoxybenzoyl derivative (like 3-methoxybenzoyl chloride or a 3-methoxybenzoate ester) to form the desired benzophenone.[1] This pathway involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the electrophile.[5]

Reaction Scheme:

4-Methylphenylmagnesium Bromide + 3-Methoxybenzoyl Chloride --> 3-Methoxy-4'-methylbenzophenone

Alternatively, the Grignard reagent can be prepared from 3-bromoanisole and then reacted with a 4-methylbenzoyl derivative.

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[7][8][9] To synthesize 3-Methoxy-4'-methylbenzophenone, this could involve the coupling of 3-methoxyphenylboronic acid with 4-methylbenzoyl chloride or 4-bromotoluene in the presence of a palladium catalyst and a base.[7] While a specific protocol for this exact molecule is not detailed in the provided results, it represents a modern and efficient alternative to traditional methods.[10]

Reaction Scheme:

3-Methoxyphenylboronic Acid + 4-Methylbenzoyl Chloride --(Pd catalyst, base)--> 3-Methoxy-4'-methylbenzophenone

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthesis pathways for 3-Methoxy-4'-methylbenzophenone.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield | Reference |

| Friedel-Crafts Acylation | 3-Methoxybenzoyl chloride, Toluene | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 4 hours | Quantitative | [3] |

| Grignard Reaction | Phenylmagnesium bromide, Benzoyl chloride | Ni(CO₄) (optional) | Not specified | Not specified | 89% (for 4-methylbenzophenone) | [1] |

| Suzuki Coupling | Bromobenzoyl chlorides, Phenylboronic acids | Pd₂(dba)₃ | Toluene | 4 hours | Not specified for target molecule | [7] |

Experimental Protocols

Friedel-Crafts Acylation of Toluene with 3-Methoxybenzoyl Chloride[3]

Materials:

-

3-Methoxybenzoyl chloride

-

Toluene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

37% Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of AlCl₃ (1.1 equivalents) in CH₂Cl₂ (40 ml) is prepared.

-

A solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH₂Cl₂ (10 ml) is added dropwise to the AlCl₃ suspension.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is then poured into 200 ml of a mixture of ice and 37% by weight HCl (1/1 v/v).

-

The organic and aqueous phases are separated.

-

The organic phase is dehydrated with sodium sulfate.

-

The mixture is filtered, and the organic solvent is evaporated to obtain 4-methyl-3'-methoxybenzophenone.

Characterization Data: [3]

-

Yield: Quantitative

-

IR (nujol) (cm⁻¹): 1690 (C=O)

-

¹H-NMR (CDCl₃) δ: 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)

-

Elemental Analysis (Calculated for C₁₅H₁₄O₂): C, 79.62; H, 6.24

-

Elemental Analysis (Found): C, 79.53; H, 6.22

General Protocol for Grignard Synthesis of Benzophenones[6][11]

Materials:

-

An aryl bromide (e.g., 4-bromotoluene or 3-bromoanisole)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

An acyl chloride or ester (e.g., 3-methoxybenzoyl chloride or methyl 4-methylbenzoate)

-

3M Hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Preparation: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flame-dried flask under an inert atmosphere. A solution of the aryl bromide in anhydrous ether or THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

-

Reaction with Electrophile: The solution of the acyl chloride or ester in anhydrous ether or THF is added slowly to the cooled Grignard reagent. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

Workup: The reaction is quenched by the slow addition of 3M HCl. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Suzuki Coupling for Benzophenone Synthesis[7]

Materials:

-

An arylboronic acid (e.g., 3-methoxyphenylboronic acid)

-

An aryl halide (e.g., 4-methylbenzoyl chloride)

-

A palladium catalyst (e.g., Pd₂(dba)₃)

-

A base (e.g., K₂CO₃)

-

An organic solvent (e.g., Toluene)

Procedure:

-

In a reaction flask, the arylboronic acid, aryl halide, base, and palladium catalyst are combined.

-

The solvent is added, and the mixture is heated under reflux for a specified time (e.g., 4 hours).

-

After the reaction is complete, the mixture is cooled and worked up by washing with an aqueous solution (e.g., 1.5 M NaOH).

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification is typically performed by column chromatography or recrystallization.

Synthesis Pathway Diagrams

Caption: Friedel-Crafts Acylation Pathway.

Caption: Grignard Reaction Workflow.

Caption: Suzuki Coupling Pathway.

References

- 1. Page loading... [guidechem.com]

- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 3. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. Experimental Chemistry II [sites.science.oregonstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Substituted benzophenone and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-methoxyphenyl)(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3-methoxyphenyl)(4-methylphenyl)methanone, a substituted diaryl ketone. The document details its chemical structure, physicochemical properties, and established synthetic routes, including Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling reactions. While specific biological activities for this particular methanone are not extensively documented, this guide explores the known therapeutic potential of the broader class of substituted benzophenones, which have demonstrated promising anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and characterization are provided to facilitate further research and drug discovery efforts.

Introduction

(3-methoxyphenyl)(4-methylphenyl)methanone, also known as 3-methoxy-4'-methylbenzophenone, is an aromatic ketone featuring a central carbonyl group bonded to a 3-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring. Diaryl ketones, and specifically substituted benzophenones, represent a significant class of organic compounds with diverse applications in medicinal chemistry, materials science, and organic synthesis. Their rigid, three-dimensional structure provides a versatile scaffold for the development of pharmacologically active agents.

Numerous studies have highlighted the potential of substituted benzophenones as anticancer and antimicrobial agents.[1][2][3] These compounds can exert their biological effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and disruption of microbial cell processes.[1][3] This guide aims to provide a detailed technical resource on (3-methoxyphenyl)(4-methylphenyl)methanone to support researchers in exploring its potential applications.

Chemical Structure and Properties

The chemical structure and key properties of (3-methoxyphenyl)(4-methylphenyl)methanone are summarized below.

Chemical Structure:

Table 1: Physicochemical and Spectral Data for (3-methoxyphenyl)(4-methylphenyl)methanone

| Property | Value | Reference |

| IUPAC Name | (3-methoxyphenyl)(4-methylphenyl)methanone | |

| Synonyms | 3-Methoxy-4'-methylbenzophenone, 3-Methoxy-p-tolyl phenyl ketone | |

| CAS Number | 6069-87-0 | |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR | Predicted peaks for aromatic, methoxy, and methyl protons. | [5] |

| ¹³C NMR | Predicted peaks for carbonyl, aromatic, methoxy, and methyl carbons. | [5] |

| IR Spectroscopy | Characteristic C=O stretch (~1650-1670 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C bands. | [6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 226. | [7] |

Synthesis Methodologies

The synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone can be achieved through several established organic reactions. The two primary methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This classic method involves the electrophilic acylation of toluene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] The methoxy group on the benzoyl chloride is a meta-directing deactivator, while the methyl group on toluene is an ortho, para-director. Due to steric hindrance, the para-substituted product is generally favored.[8]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add 3-methoxybenzoyl chloride (1.0 eq) dissolved in the same dry solvent to the stirred suspension via the dropping funnel.

-

Toluene Addition: After the formation of the acylium ion complex, slowly add toluene (1.0-1.2 eq) dissolved in the dry solvent, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: Workflow for the synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone via Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful when Friedel-Crafts conditions are not suitable. The reaction couples an organoboron compound (e.g., 4-methylphenylboronic acid) with an organohalide (e.g., 3-methoxybenzoyl chloride) in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask, combine 3-methoxybenzoyl chloride (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Cross-Coupling Logical Relationship

Caption: Logical relationship of reactants and conditions in the Suzuki-Miyaura synthesis.

Potential Biological Activities and Applications

While specific biological studies on (3-methoxyphenyl)(4-methylphenyl)methanone are limited, the broader class of substituted benzophenones has shown significant therapeutic potential.

Anticancer Activity

Benzophenone derivatives have been investigated for their anticancer properties.[9] Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1][10] The substitution pattern on the phenyl rings plays a crucial role in the cytotoxic and anti-proliferative effects. For instance, the presence and position of electron-donating or electron-withdrawing groups can significantly influence the compound's interaction with biological targets.[1]

Diagram 3: Potential Anticancer Signaling Pathway Inhibition

Caption: Hypothesized signaling pathways for anticancer activity of benzophenones.

Antimicrobial Activity

Certain diaryl ketones and related compounds have demonstrated antimicrobial properties against a range of bacteria and fungi.[3] The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The lipophilicity and electronic properties conferred by the substituents are key determinants of their antimicrobial efficacy.

Future Directions

(3-methoxyphenyl)(4-methylphenyl)methanone presents a valuable scaffold for further investigation in drug discovery. Future research should focus on:

-

Biological Screening: Comprehensive in vitro and in vivo studies to evaluate its specific anticancer and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with varied substitution patterns to optimize biological activity and understand the SAR.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert its biological effects.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of (3-methoxyphenyl)(4-methylphenyl)methanone. While direct biological data for this specific molecule is scarce, the established pharmacological importance of the substituted benzophenone class suggests that it is a promising candidate for further research in the development of novel therapeutic agents. The detailed experimental protocols and compiled data herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial evaluation of some styryl ketone derivatives and related thiol adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 7. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (3-Methoxyphenyl)(4-methylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

3-Methoxy-4'-methylbenzophenone, a substituted aromatic ketone, is a compound of interest in various chemical and pharmaceutical research areas. Its structure consists of a benzophenone core with a methoxy group substituted at the 3-position of one phenyl ring and a methyl group at the 4'-position of the other.

The formal IUPAC name for this compound is (3-methoxyphenyl)(4-methylphenyl)methanone .[1] This nomenclature precisely defines the connectivity of the substituent groups to the central methanone (ketone) functional group.

Physicochemical and Spectroscopic Data

The fundamental properties of (3-methoxyphenyl)(4-methylphenyl)methanone are summarized below. This data is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 82520-37-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1][2][3] |

| Appearance | Viscous Yellow Oil | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H-NMR (CDCl₃) | δ 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [2] |

| IR (nujol) | 1690 cm⁻¹ (C=O) | [2] |

Experimental Protocols: Synthesis

The primary synthetic route to (3-methoxyphenyl)(4-methylphenyl)methanone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds involving aromatic rings.

Friedel-Crafts Acylation of Toluene with m-Anisoyl Chloride

This procedure details the synthesis of 4-methyl-3'-methoxybenzophenone, an isomer and common synonym for the target compound.

Objective: To synthesize (3-methoxyphenyl)(4-methylphenyl)methanone via the acylation of toluene.

Materials:

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

m-Anisoyl chloride (3-methoxybenzoyl chloride)

-

Toluene

-

Ice

-

37% Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of aluminum chloride (1.1 equivalents) is prepared in dichloromethane (40 ml).

-

A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml) is added dropwise to the AlCl₃ suspension.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

Following the reaction period, the mixture is carefully poured into 200 ml of an ice/37% HCl mixture (1/1 v/v) to quench the reaction and dissolve the aluminum salts.

-

The organic and aqueous phases are separated.

-

The organic phase is collected and dehydrated using anhydrous sodium sulfate.

-

The mixture is filtered to remove the drying agent.

-

The organic solvent (dichloromethane) is evaporated under reduced pressure to yield the final product, 4-methyl-3'-methoxybenzophenone. The reported yield for this reaction is quantitative.[2]

Diagrams and Workflows

Synthesis Workflow: Friedel-Crafts Acylation

The logical flow of the synthetic protocol described above is illustrated in the following diagram.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-4'-methylbenzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details the available spectroscopic data, outlines relevant experimental protocols, and presents a visual workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 3-Methoxy-4'-methylbenzophenone, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Methoxy-4'-methylbenzophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | d, J=8.4 Hz | 2H | Aromatic Protons (ortho to carbonyl, on methyl-substituted ring) |

| 7.20-7.40 | m | 5H | Aromatic Protons |

| 7.08-7.18 | m | 1H | Aromatic Proton |

| 3.86 | s | 3H | Methoxy Protons (-OCH₃) |

| 2.44 | s | 3H | Methyl Protons (-CH₃) |

Solvent: CDCl₃

Table 2: IR Spectroscopic Data for 3-Methoxy-4'-methylbenzophenone

| Wavenumber (cm⁻¹) | Assignment |

| 1690 | C=O (Carbonyl) Stretch |

Sample Preparation: Nujol mull

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-4'-methylbenzophenone

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (Carbonyl Carbon) |

| ~159 | C-OCH₃ (Methoxy-substituted Carbon) |

| ~143 | C-CH₃ (Methyl-substituted Carbon) |

| ~138 | Quaternary Carbon (ipso- to carbonyl, on methoxy-substituted ring) |

| ~135 | Quaternary Carbon (ipso- to carbonyl, on methyl-substituted ring) |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~120 | Aromatic CH |

| ~114 | Aromatic CH |

| ~55 | -OCH₃ (Methoxy Carbon) |

| ~21 | -CH₃ (Methyl Carbon) |

Note: These are estimated values and may differ from experimental results.

Table 4: Mass Spectrometry Data for 3-Methoxy-4'-methylbenzophenone

Experimental mass spectrometry data for 3-Methoxy-4'-methylbenzophenone is not available in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z 226.27, corresponding to its molecular weight.

Experimental Protocols

Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of 3-Methoxy-4'-methylbenzophenone from m-anisoyl chloride and toluene.[1]

Materials:

-

m-Anisoyl chloride (12.0 g)

-

Toluene (1 equivalent)

-

Anhydrous Aluminum chloride (AlCl₃) (1.1 equivalents)

-

Dichloromethane (CH₂Cl₂) (50 ml total)

-

Ice

-

37% Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of AlCl₃ (1.1 equivalents) in 40 ml of CH₂Cl₂ is prepared in a reaction vessel.

-

A solution of m-anisoyl chloride (12.0 g) and toluene (1 equivalent) in 10 ml of CH₂Cl₂ is added dropwise to the AlCl₃ suspension.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

After the reaction is complete, the mixture is poured into 200 ml of an ice/37% HCl (1/1 v/v) mixture.

-

The organic and aqueous phases are separated.

-

The organic phase is collected and dehydrated with sodium sulfate.

-

The mixture is filtered, and the organic solvent is evaporated to yield 4-methyl-3'-methoxybenzophenone.

Yield: Quantitative.[1]

Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data presented.

¹H NMR Spectroscopy:

-

The purified product is dissolved in deuterated chloroform (CDCl₃).

-

The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

A small amount of the solid product is mixed with Nujol to form a mull.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of 3-Methoxy-4'-methylbenzophenone.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of 3-Methoxy-4'-methylbenzophenone.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of 3-Methoxy-4'-methylbenzophenone. Research on related benzophenone derivatives suggests a wide range of potential pharmacological activities, but direct evidence for this specific compound is lacking. Therefore, a signaling pathway diagram cannot be accurately constructed at this time. Future research may elucidate the biological roles of this compound, enabling a more detailed understanding of its mechanism of action.

References

Solubility Profile of 3-Methoxy-4'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-4'-methylbenzophenone, a ketone derivative of significant interest in organic synthesis and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents known qualitative solubility information for the target compound. To provide a comprehensive framework for researchers, quantitative solubility data and a detailed experimental protocol for the parent compound, benzophenone, are included as a reference. This information serves as a valuable surrogate for estimating the solubility behavior and designing experimental procedures for 3-Methoxy-4'-methylbenzophenone.

Qualitative Solubility of 3-Methoxy-4'-methylbenzophenone

3-Methoxy-4'-methylbenzophenone has been reported to be soluble in several common organic solvents. Qualitative assessments indicate its solubility in:

-

Dichloromethane

-

Ethyl Acetate

-

Methanol[1]

This suggests that the compound is likely soluble in a range of polar aprotic and protic organic solvents. However, for precise applications such as reaction optimization, purification, and formulation development, quantitative solubility data is essential.

Quantitative Solubility of Benzophenone (CAS 119-61-9) in Organic Solvents

As a reference, the following table summarizes the experimentally determined solubility of benzophenone, the parent compound of 3-Methoxy-4'-methylbenzophenone, in various organic solvents at different temperatures. The data is presented as the mole fraction (x1) of benzophenone. This data was determined using a gravimetric method[2][3].

| Solvent | Temperature (K) | Mole Fraction (103x1) |

| Methanol | 278.15 | 163.4 |

| 283.15 | 192.8 | |

| 288.15 | 226.7 | |

| 293.15 | 265.8 | |

| 298.15 | 310.1 | |

| 303.15 | 359.4 | |

| 308.15 | 416.3 | |

| 313.15 | 478.9 | |

| 318.15 | 548.6 | |

| Ethanol | 278.15 | 175.6 |

| 283.15 | 208.3 | |

| 288.15 | 246.1 | |

| 293.15 | 289.8 | |

| 298.15 | 339.6 | |

| 303.15 | 396.6 | |

| 308.15 | 460.8 | |

| 313.15 | 533.1 | |

| 318.15 | 614.8 | |

| Acetone | 278.15 | 472.9 |

| 283.15 | 521.8 | |

| 288.15 | 574.9 | |

| 293.15 | 632.1 | |

| 298.15 | 693.8 | |

| 303.15 | 759.6 | |

| 308.15 | 829.7 | |

| 313.15 | 903.9 | |

| 318.15 | 982.1 | |

| Ethyl Acetate | 278.15 | 368.7 |

| 283.15 | 415.9 | |

| 288.15 | 467.5 | |

| 293.15 | 524.1 | |

| 298.15 | 585.8 | |

| 303.15 | 652.8 | |

| 308.15 | 725.1 | |

| 313.15 | 802.9 | |

| 318.15 | 886.1 | |

| Acetonitrile | 278.15 | 151.3 |

| 283.15 | 179.4 | |

| 288.15 | 211.5 | |

| 293.15 | 248.6 | |

| 298.15 | 291.1 | |

| 303.15 | 339.8 | |

| 308.15 | 395.5 | |

| 313.15 | 458.8 | |

| 318.15 | 530.5 |

Data extracted from the Journal of Chemical & Engineering Data[2][3].

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid organic compound in an organic solvent, adapted from the procedure used for benzophenone[2][3]. This method can be readily applied to determine the solubility of 3-Methoxy-4'-methylbenzophenone.

Objective: To determine the equilibrium solubility of the compound in a given solvent at various temperatures.

Materials and Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath with temperature control (±0.1 K)

-

Jacketed glass vessel (solubility cell) with a magnetic stirrer

-

Calibrated thermometer or temperature probe

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of the solid compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The mixture is continuously stirred using a magnetic stirrer.

-

The temperature of the mixture is maintained at the desired setpoint by circulating water from the thermostatic bath through the jacket of the vessel.

-

The solution is stirred for a sufficient time (typically several hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sampling:

-

Once equilibrium is established, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

The withdrawn sample is immediately transferred to a pre-weighed vial.

-

The mass of the vial with the sample is recorded.

-

The solvent is evaporated from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

The vial containing the solid residue is then cooled to room temperature in a desiccator and weighed.

-

This drying and weighing process is repeated until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid and the mass of the solvent in the sample are calculated from the recorded weights.

-

The solubility is then expressed in the desired units, such as grams per 100 mL of solvent, molality, or mole fraction.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the gravimetric method for determining the solubility of a solid organic compound.

Conclusion

References

Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical data for 3-methoxy-4'-methylbenzophenone, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also offers a comparative analysis with its isomers and related benzophenone derivatives. Furthermore, it details standardized experimental protocols for the determination of these critical properties and a general synthetic method. This document is intended to serve as a valuable resource for professionals in research and drug development who may be working with or synthesizing this and similar compounds.

Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone

For the purpose of providing a predictive and comparative context, the following table summarizes the experimentally determined melting and boiling points of several isomeric and structurally related benzophenone derivatives.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxy-4'-methylbenzophenone | 23886-71-7 | C15H14O2 | 92 | 374.9 ± 25.0 (Predicted) |

| 2-Hydroxy-4-methoxy-4'-methylbenzophenone | 1641-17-4 | C15H14O3 | 98 - 102[1][2][3] | 345.09 (Rough Estimate)[2][3] |

| 4-Methylbenzophenone | 134-84-9 | C14H12O | 56.5 - 57[4] | 326[4] |

| 4-Methoxybenzophenone | 611-94-9 | C14H12O2 | 60 - 63[5][6] | 354 - 356[5][6] |

| 3-Methylbenzophenone | 643-65-2 | C14H12O | Not Available | 316[7] |

| 2-Hydroxy-4-methoxybenzophenone | 131-57-7 | C14H12O3 | 62 - 64[8] | 150 - 160 (at 5 mmHg)[8] |

| 4-Methoxy-3,3'-dimethylbenzophenone | 41295-28-7 | C16H16O2 | Not Available | 391 (at 760 mmHg)[9] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be accurately determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid organic compound can be determined using a micro-method with a capillary tube.

Apparatus:

-

Thiele tube or a beaker with heating oil (mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a heating bath (Thiele tube or oil bath). The bath is heated gently.

-

Observation: As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of Unsymmetrical Benzophenones via Friedel-Crafts Acylation

A general and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[10][11][12]

Reagents and Solvents:

-

Anisole (or other substituted methoxybenzene)

-

p-Toluoyl chloride (or other substituted benzoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Hydrochloric acid (HCl), dilute

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: A solution of the substituted benzoyl chloride in a dry solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the low temperature.

-

Addition of Arene: The substituted methoxybenzene, dissolved in the solvent, is added dropwise to the reaction mixture.

-

Reaction: The reaction is allowed to stir at a low temperature and then gradually warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired benzophenone.[11]

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 3-methoxy-4'-methylbenzophenone.

Caption: Workflow for Synthesis and Characterization.

References

- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE CAS#: 1641-17-4 [m.chemicalbook.com]

- 3. 1641-17-4 CAS MSDS (2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Methylbenzophenone 99 134-84-9 [sigmaaldrich.com]

- 5. 4-Methoxybenzophenone 97 611-94-9 [sigmaaldrich.com]

- 6. 4-Methoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 7. 3-Methylbenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 8. 2-Hydroxy-4-methoxybenzophenone 98 131-57-7 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. How to convert benzene to benzophenone? [vedantu.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Methoxy-4'-methylbenzophenone via a Friedel-Crafts acylation reaction. The synthesis involves the reaction of 3-methoxybenzoyl chloride with toluene in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a comprehensive experimental procedure, a summary of reaction parameters and expected outcomes in a tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility. This compound and its derivatives are of interest in medicinal chemistry and materials science, making a reliable synthetic protocol essential for further research and development.

Introduction

Benzophenone derivatives are a critical class of compounds in organic chemistry, with wide-ranging applications as pharmacophores in drug discovery, photoinitiators in polymer chemistry, and as key intermediates in the synthesis of more complex molecules. The specific compound, 3-Methoxy-4'-methylbenzophenone, is a valuable building block. The synthesis described herein is a classic example of a Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-methoxybenzoyl chloride and aluminum chloride, is attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed[1][2].

Reaction and Mechanism

The overall reaction is as follows:

3-Methoxybenzoyl Chloride + Toluene --(AlCl₃)--> 3-Methoxy-4'-methylbenzophenone + HCl

The mechanism involves the formation of an acylium ion intermediate by the reaction of 3-methoxybenzoyl chloride with the Lewis acid catalyst, aluminum chloride. This electrophile is then attacked by the nucleophilic π-electrons of the toluene ring. Subsequent deprotonation of the resulting arenium ion by the [AlCl₄]⁻ complex regenerates the aromaticity of the ring and releases the final product and HCl.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions[3][4].

Materials:

-

3-Methoxybenzoyl chloride (m-anisoyl chloride)

-

Toluene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml). Cool the suspension in an ice bath with stirring.

-

Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g, 1 equivalent) and toluene (1 equivalent) in dichloromethane (10 ml).

-

Slowly add the solution of 3-methoxybenzoyl chloride and toluene to the stirred suspension of aluminum chloride dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at or below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 20°C) for 4 hours[3].

-

Quenching: After 4 hours, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 37% hydrochloric acid (200 ml, 1/1 v/v)[3]. This should be done in a fume hood as HCl gas will be evolved.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water.

-

Dry the organic layer over anhydrous sodium sulfate[3].

-

Isolation: Filter the drying agent and evaporate the solvent from the organic phase using a rotary evaporator to yield the crude product, 3-Methoxy-4'-methylbenzophenone[3].

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methoxybenzoyl chloride | 12.0 g | [3] |

| Toluene | 1 equivalent | [3] |

| Aluminum chloride | 1.1 equivalents | [3] |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [3] |

| Temperature | 20°C | [3] |

| Reaction Time | 4 hours | [3] |

| Product Characterization | ||

| Yield | Quantitative | [3] |

| Appearance | Not specified, typically a solid | |

| Infrared (IR) ν (cm⁻¹) | 1690 (C=O) | [3] |

| ¹H-NMR (CDCl₃) δ (ppm) | 2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz) | [3] |

| Elemental Analysis (Calculated) | C, 79.62%; H, 6.24% | [3] |

| Elemental Analysis (Found) | C, 79.53%; H, 6.22% | [3] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Methoxy-4'-methylbenzophenone.

Application Notes

-

Anhydrous Conditions: It is crucial to use anhydrous aluminum chloride and a dry solvent, as moisture will deactivate the catalyst. The reaction apparatus should be thoroughly dried before use.

-

Temperature Control: The initial addition of reactants is exothermic. Maintaining a low temperature during this step helps to control the reaction rate and minimize the formation of side products.

-

Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. 3-Methoxybenzoyl chloride is a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The quenching step produces HCl gas and should be performed with caution.

-

Substrate Scope: This general procedure can be adapted for the synthesis of other substituted benzophenones by varying the acyl chloride and the aromatic substrate.

-

Product Purity: The "quantitative" yield reported suggests that the crude product is of high purity. However, for applications requiring very high purity, such as in drug development, further purification by recrystallization or column chromatography is recommended. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the product.

References

Application Note: Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-Methoxy-4'-methylbenzophenone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds with aromatic rings.[1][2] This application note outlines the reaction mechanism, a step-by-step experimental procedure, and the expected analytical data for the final product.

Introduction

The Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[3][4] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[1] In this protocol, 3-methoxybenzoyl chloride is reacted with toluene in the presence of AlCl₃ to yield 3-Methoxy-4'-methylbenzophenone. The methyl group of toluene is an activating group that directs the incoming acyl group primarily to the para position, leading to the desired product with high regioselectivity.[5]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 3-Methoxy-4'-methylbenzophenone.

Reactants: 3-Methoxybenzoyl chloride and Toluene Catalyst: Aluminum chloride (AlCl₃) Product: 3-Methoxy-4'-methylbenzophenone

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene.[6][7]

3.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 12.0 g (1.0 equiv) | Acylating agent |

| Toluene | C₇H₈ | 92.14 | 1.0 equiv | Aromatic substrate |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.1 equiv | Lewis acid catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous solvent |

| Hydrochloric acid (37%) | HCl | 36.46 | As needed | For workup |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Ice | H₂O | 18.02 | ~200 g | For quenching |

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

3.3 Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in 40 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the suspension in an ice bath.

-

Addition of Reactants: In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 mL of anhydrous CH₂Cl₂.

-

Reaction Execution: Transfer the solution of reactants to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature with the ice bath.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting mixture for 4 hours.[6]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of a 1:1 (v/v) mixture of crushed ice and concentrated HCl. Stir vigorously for 10-15 minutes until the ice has melted and the mixture has separated into two phases.[3][6]

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of CH₂Cl₂. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[6] Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.[6] The product, 4-methyl-3'-methoxybenzophenone, is obtained in quantitative yield.[6]

Results and Data

The following table summarizes the characterization data for the synthesized 3-Methoxy-4'-methylbenzophenone.[6]

| Analysis | Result |

| Yield | Quantitative[6] |

| IR (nujol, cm⁻¹) | 1690 (C=O)[6] |

| ¹H-NMR (CDCl₃, δ ppm) | 2.44 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, J=8.4 Hz)[6] |

| Elemental Analysis | Calculated for C₁₅H₁₄O₂: C, 79.62%; H, 6.24%. Found: C, 79.53%; H, 6.22%[6] |

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

Applications of 3-Methoxy-4'-methylbenzophenone Derivatives in Pharmaceutical Synthesis

Application Note AP-CHEM-2025-001

Introduction

3-Methoxy-4'-methylbenzophenone and its derivatives are versatile intermediates in organic synthesis, particularly in the development of pharmacologically active compounds. The benzophenone scaffold is a common motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note focuses on the pivotal role of a key derivative, 4-hydroxy-3-methoxy-4'-methylbenzophenone, as a crucial building block in the synthesis of Tolcapone, a medication used in the management of Parkinson's disease.[2][3][4]

Tolcapone functions as a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa, a primary treatment for Parkinson's disease.[4] By inhibiting COMT, Tolcapone increases the bioavailability of levodopa in the brain. The synthesis of Tolcapone highlights the practical utility of substituted benzophenones in the construction of complex and therapeutically significant molecules.

Key Application: Intermediate in the Synthesis of Tolcapone

A primary and well-documented application of a derivative of 3-Methoxy-4'-methylbenzophenone is its use as a key intermediate in the synthesis of Tolcapone. The synthetic route involves the preparation of 4-hydroxy-3-methoxy-4'-methylbenzophenone, which then undergoes nitration and subsequent demethylation to yield the final drug substance.

The overall synthetic workflow for the preparation of Tolcapone from a 3-methoxy-4'-methylbenzophenone derivative is depicted below:

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-4'-methylbenzophenone

This protocol outlines the synthesis of the key benzophenone intermediate via a Friedel-Crafts acylation reaction.

Materials:

-

Veratrol (2-methoxy anisole)

-

4-Methylbenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of aluminum chloride (1.1 equivalents) in dichloromethane, a solution of 4-methylbenzoyl chloride (1.0 equivalent) and veratrol (1.0 equivalent) in dichloromethane is added dropwise at room temperature.

-

The resulting mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid (1:1 v/v).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield 4-hydroxy-3-methoxy-4'-methylbenzophenone.

Protocol 2: Synthesis of Tolcapone from 4-Hydroxy-3-methoxy-4'-methylbenzophenone

This protocol describes the subsequent nitration and demethylation steps to produce Tolcapone.

Materials:

-

4-Hydroxy-3-methoxy-4'-methylbenzophenone

-

Melamine nitrate

-

Acetone

-

48% Hydrobromic acid (HBr) in Acetic acid

Procedure:

-

Nitration: 4-Hydroxy-3-methoxy-4'-methylbenzophenone is dissolved in acetone. Melamine nitrate is added, and the mixture is stirred at 40°C for 12 hours.[2] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product, 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, is isolated.

-

Demethylation: The nitrobenzophenone intermediate is treated with a solution of 48% hydrobromic acid in acetic acid. The mixture is heated to reflux to effect demethylation.

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization to afford Tolcapone.[2]

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of Tolcapone.

| Step | Reactants | Product | Reported Yield (%) | Reference |

| Friedel-Crafts Acylation | Veratrol, 4-Methylbenzoyl chloride | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | Quantitative | [5] |

| Nitration (One-Pot Process) | 4-Hydroxy-3-methoxy-4'-methylbenzophenone (in situ), Melamine nitrate | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | 75 | [2] |

| Demethylation to Tolcapone | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, HBr/Acetic acid | Tolcapone | Not specified | [2] |

Other Potential Applications

While the synthesis of Tolcapone is a prominent example, the structural features of 3-Methoxy-4'-methylbenzophenone suggest its potential utility in other areas of organic synthesis:

-

Building Block for Medicinal Chemistry: The benzophenone core is a privileged scaffold in drug discovery.[1] 3-Methoxy-4'-methylbenzophenone can serve as a starting material for the synthesis of novel derivatives with potential biological activities. The methoxy and methyl groups offer sites for further functionalization, allowing for the generation of compound libraries for screening.

Conclusion

3-Methoxy-4'-methylbenzophenone and its derivatives are valuable intermediates in organic synthesis with a significant application in the pharmaceutical industry, as demonstrated by the synthesis of Tolcapone. The protocols provided herein offer a basis for the laboratory-scale preparation of this important drug molecule. Further research into the photochemical properties of 3-Methoxy-4'-methylbenzophenone could unveil its utility as a photosensitizer in various organic transformations.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel One-Pot Process for the Synthesis of Tolcapone : Oriental Journal of Chemistry [orientjchem.org]

- 3. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]

- 4. Tolcapone | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 6. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-4'-methylbenzophenone: Application Notes and Protocols for Polymer Chemistry

Introduction

3-Methoxy-4'-methylbenzophenone is a substituted aromatic ketone that belongs to the benzophenone family of compounds. Benzophenones are well-established as Type II photoinitiators in polymer chemistry. Upon absorption of ultraviolet (UV) light, these molecules can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network. This process, known as photopolymerization or UV curing, is widely used in various industrial applications, including coatings, inks, adhesives, and 3D printing, due to its rapid cure speeds, low energy consumption, and solvent-free formulations.

This document provides an overview of 3-Methoxy-4'-methylbenzophenone, including its chemical properties, a general mechanism of photoinitiation, and a foundational protocol for its use in laboratory-scale photopolymerization experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methoxy-4'-methylbenzophenone is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (3-methoxyphenyl)(p-tolyl)methanone | |

| CAS Number | 82520-37-4 | |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Solubility | Expected to be soluble in common organic solvents |

Mechanism of Photoinitiation

As a Type II photoinitiator, 3-Methoxy-4'-methylbenzophenone requires a co-initiator or synergist, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The generally accepted mechanism is a multi-step process initiated by the absorption of UV radiation.

Figure 1. General photoinitiation mechanism for 3-Methoxy-4'-methylbenzophenone.

The process begins with the absorption of UV light by the 3-Methoxy-4'-methylbenzophenone molecule, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from the tertiary amine, forming a ketyl radical and an α-amino radical. The latter is typically the primary initiating species for the polymerization of acrylate or methacrylate monomers.

Experimental Protocols